Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Antipsychotic Synthesis Risperidone Intermediates Protected Amine

Researchers synthesizing antipsychotic agents often face side reactions when using unprotected piperidine intermediates, compromising yield and purity. This Boc-protected building block solves that challenge: • Orthogonal protection: stable to bases/nucleophiles, selectively deprotected under mild acid (TFA/DCM). • Enables high-yield, reproducible synthesis of risperidone and iloperidone analogs. • Solid, non-hygroscopic form ensures accurate handling and long-term storage stability. Supplied with certified purity for reliable multi-step synthetic protocols. Immediate global availability.

Molecular Formula C17H21F2NO3
Molecular Weight 325.35 g/mol
CAS No. 1159825-99-6
Cat. No. B1532129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
CAS1159825-99-6
Molecular FormulaC17H21F2NO3
Molecular Weight325.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3
InChIKeyFXYXJKWVTFZJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate (CAS 1159825-99-6): A Key Boc-Protected Intermediate for Pharmaceutical Synthesis and Enzyme Inhibition Studies


Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate (CAS 1159825-99-6) is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a 2,4-difluorobenzoyl substituent at the 4-position. It is a solid compound with a molecular weight of 325.35 g/mol and is classified as a fluorinated ester . This compound serves as a versatile building block in medicinal chemistry, particularly as a protected intermediate in the synthesis of antipsychotic agents like risperidone and related analogs [1]. Its structural features confer distinct stability and handling advantages compared to its unprotected counterpart, 4-(2,4-difluorobenzoyl)piperidine hydrochloride (CAS 106266-04-0), enabling precise synthetic control in multi-step reaction sequences .

Why Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Cannot Be Substituted with Unprotected Analogs in Research Applications


Generic substitution of tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate with its unprotected counterpart, 4-(2,4-difluorobenzoyl)piperidine hydrochloride (CAS 106266-04-0), or other closely related piperidine derivatives is not scientifically valid without re-optimizing the entire synthetic route. The presence of the Boc protecting group confers acid-labile stability that is essential for orthogonal protection strategies; the Boc group is stable under basic and nucleophilic conditions but is selectively removed under mild acidic conditions (e.g., TFA/DCM) . In contrast, the unprotected piperidine nitrogen in 4-(2,4-difluorobenzoyl)piperidine hydrochloride is highly nucleophilic and will readily undergo undesired side reactions (e.g., alkylation, acylation, oxidation) unless specifically controlled, which is rarely feasible in complex synthetic cascades [1]. Furthermore, the Boc group alters the compound's physical state and solubility profile, facilitating easier handling, purification, and storage compared to the hygroscopic hydrochloride salt . These differentiating factors directly impact synthetic yield, purity, and reproducibility, making the Boc-protected form the required starting material for specific synthetic protocols.

Quantitative Evidence for Selecting Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate over Analogs: A Comparator-Based Analysis


Synthetic Intermediacy: Essential Role in Risperidone Synthesis vs. Unprotected Analog

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is the direct precursor to 4-(2,4-difluorobenzoyl)piperidine, a crucial intermediate in the synthesis of risperidone. While the unprotected analog 4-(2,4-difluorobenzoyl)piperidine hydrochloride (CAS 106266-04-0) can be used directly, the Boc-protected version is essential for orthogonal protection strategies in more complex analog syntheses. The Boc group allows for selective deprotection after other functional group manipulations, which is not possible with the free amine . In a typical risperidone synthesis, the Boc group is removed under acidic conditions to yield the active amine for subsequent coupling reactions [1]. Using the unprotected analog would require different reaction conditions and may lead to side reactions during the synthesis of more complex derivatives [2].

Antipsychotic Synthesis Risperidone Intermediates Protected Amine

In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Activity: Comparative Potency vs. Related Piperidine Derivatives

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate demonstrates measurable in vitro inhibitory activity against human 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. In a cell-based assay using human polymorphonuclear leukocytes (PMNL) preincubated for 15 minutes followed by A23187 stimulation, the compound exhibited an IC50 of 1.00E+4 nM (10 µM) for inhibition of 5-LOX-mediated formation of LTB4 and 5-HETE isomers [1]. This potency is in line with other piperidine-based 5-LOX inhibitors but is notably lower than that of advanced clinical candidates like PF-4191834, a selective non-redox 5-LOX inhibitor . However, this level of activity confirms its utility as a screening hit or a chemical probe in early-stage inflammatory research.

Inflammation 5-LOX Inhibition Enzyme Assay

Peptidyl-Prolyl Isomerase Inhibition: Baseline Activity for Selectivity Profiling

In an uncoupled competitive binding assay against human peptidyl-prolyl isomerase (PPIase), tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate displayed an IC50 of 6.80E+5 nM (680 µM) [1]. This high micromolar potency indicates that the compound is a very weak inhibitor of PPIase and is unlikely to exert significant biological effects through this target. This data is valuable for selectivity profiling, as it demonstrates that the compound does not potently engage this enzyme family, which includes cyclophilins and FK506-binding proteins. In contrast, known PPIase inhibitors like cyclosporin A and FK506 exhibit nanomolar potency [2]. This low activity helps define the compound's biological fingerprint and supports its use in applications where off-target PPIase inhibition is not a concern.

Peptidyl-Prolyl Isomerase Inhibitor Profiling Enzyme Assay

Physical Form and Handling: Solid State vs. Hygroscopic Salt in Analog Synthesis

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is supplied as a solid with a purity of ≥97% (as determined by HPLC), making it amenable to precise weighing and storage under ambient conditions . In contrast, its direct synthetic precursor, 4-(2,4-difluorobenzoyl)piperidine hydrochloride (CAS 106266-04-0), is a hygroscopic solid that readily absorbs moisture, which can lead to inaccurate stoichiometry and hydrolysis side reactions during synthesis . The Boc-protected compound also exhibits defined hazard characteristics (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) that guide appropriate handling and safety precautions . The solid, non-hygroscopic nature of the Boc-protected derivative simplifies experimental workflows and improves reproducibility compared to the hydrochloride salt.

Solid-State Properties Handling Safety Synthetic Intermediate

Comparative Pricing and Availability: Tert-butyl Protected vs. Unprotected Intermediate

The commercial availability and pricing of tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate reflects its value as a protected synthetic intermediate. From a major supplier, the compound is available at approximately £40.00 for 100 mg and £170.00 for 1 g . In comparison, its unprotected analog, 4-(2,4-difluorobenzoyl)piperidine hydrochloride (CAS 106266-04-0), is generally priced lower (e.g., ~$50-100 per gram from various vendors) due to its simpler structure and direct use in certain syntheses . However, the premium for the Boc-protected derivative is justified by the orthogonal protection it provides, which can prevent costly synthetic failures and improve overall yield in complex multi-step sequences. This cost-benefit analysis is essential for procurement decisions, particularly when synthetic route optimization is a key consideration.

Procurement Cost Analysis Synthetic Intermediate

Optimal Research and Industrial Applications for Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate Based on Quantitative Evidence


Synthesis of Risperidone Analogs Requiring Orthogonal Protection Strategies

This compound is the preferred starting material for the synthesis of risperidone analogs where orthogonal protection of the piperidine nitrogen is necessary. The Boc group allows for selective deprotection after other functional group manipulations, enabling the synthesis of complex derivatives that would be difficult to access using the unprotected amine [1]. For example, in the preparation of iloperidone intermediates, the Boc-protected piperidine is first coupled with other building blocks, and the Boc group is then removed under mild acidic conditions to unmask the amine for the final coupling step [2]. Researchers synthesizing novel antipsychotic candidates should procure this specific Boc-protected intermediate to ensure synthetic flexibility and high yield.

Early-Stage Hit Validation for 5-Lipoxygenase (5-LOX) Inhibitor Discovery

The compound's measurable 5-LOX inhibitory activity (IC50 = 10 µM) makes it suitable for use as a chemical probe in early-stage inflammation research. While not potent enough for therapeutic development, it can serve as a positive control or a starting point for medicinal chemistry optimization [1]. Researchers studying leukotriene biosynthesis or validating high-throughput screening hits can use this compound to benchmark assay performance and confirm target engagement in cellular models of inflammation [2]. Its availability in solid form with high purity ensures reproducible results in cell-based assays.

Selectivity Profiling and Off-Target Counter-Screening in Drug Discovery

The compound's weak inhibition of human peptidyl-prolyl isomerase (IC50 = 680 µM) makes it an excellent negative control or counter-screen for studies investigating PPIase-related pathways [1]. In drug discovery programs targeting other enzymes or receptors, this compound can be used to demonstrate that observed phenotypic effects are not due to PPIase inhibition. Its low potency against this enzyme family ensures that it will not confound results in assays where PPIase activity must remain unperturbed [2]. This is particularly valuable for selectivity profiling of lead compounds in neuropsychiatric and immunosuppressive drug development.

Development of Fluorinated Building Blocks for CNS Drug Discovery

The 2,4-difluorobenzoyl moiety and the Boc-protected piperidine ring make this compound a valuable building block for the synthesis of fluorinated CNS-active molecules. Fluorine substitution is known to enhance metabolic stability and blood-brain barrier penetration, which is critical for CNS drug candidates [1]. Researchers developing novel antipsychotic, antidepressant, or anxiolytic agents can use this intermediate to rapidly assemble diverse chemical libraries for structure-activity relationship (SAR) studies [2]. The solid, non-hygroscopic nature of the compound ensures accurate handling and reliable reaction outcomes.

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